molecular formula C9H3F10NO B15095510 3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one

3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one

Cat. No.: B15095510
M. Wt: 331.11 g/mol
InChI Key: XEQICGROSBSISR-UHFFFAOYSA-N
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Description

3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one typically involves the reaction of pyridin-4-one with pentafluoroethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution of hydrogen atoms with pentafluoroethyl groups.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridin-4-one derivatives.

Scientific Research Applications

3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of high-performance materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3,5-bis(1,1,2,2,2-pentafluoroethyl)-1,2,4-triazol-4-yl]-2-methylaniline
  • Benzene, 1-chloro-3,5-bis(1,1,2,2,2-pentafluoroethyl)
  • (3S,5S)-2,2,3,4,4,5-hexafluoro-3,5-bis(1,1,2,2,2-pentafluoroethyl)oxolane

Uniqueness

3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one stands out due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust chemical performance and resistance to harsh conditions.

Properties

Molecular Formula

C9H3F10NO

Molecular Weight

331.11 g/mol

IUPAC Name

3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one

InChI

InChI=1S/C9H3F10NO/c10-6(11,8(14,15)16)3-1-20-2-4(5(3)21)7(12,13)9(17,18)19/h1-2H,(H,20,21)

InChI Key

XEQICGROSBSISR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F

Origin of Product

United States

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